molecular formula C12H9N5 B12660427 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-75-8

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12660427
CAS No.: 121845-75-8
M. Wt: 223.23 g/mol
InChI Key: JJBUKSHWPOGRFY-UHFFFAOYSA-N
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Description

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyridine ring fused with a triazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyridine or triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrazolo[1,5-a]pyrimidine

Uniqueness

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific fusion of pyridine and triazine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards various biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

121845-75-8

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

5-methyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C12H9N5/c1-8-11-10(4-7-14-8)16-17-12(15-11)9-2-5-13-6-3-9/h2-7H,1H3

InChI Key

JJBUKSHWPOGRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=C(N=N2)C3=CC=NC=C3

Origin of Product

United States

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